

Technical Guide: Spectroscopic Characterization of Methyl 2-(2-furyl)benzoate

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Compound of Interest

Compound Name: *Methyl 2-(2-furyl)benzoate*

CAS No.: 39732-01-9

Cat. No.: B1307952

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Compound: **Methyl 2-(2-furyl)benzoate** CAS Registry Number: 39732-34-2 Molecular Formula: $C_{12}H_{10}O_3$ Molecular Weight: 202.21 g/mol

Introduction & Structural Context

Methyl 2-(2-furyl)benzoate represents a class of ortho-substituted biaryl esters. Its structure features a benzoate core coupled to a furan ring at the ortho position. This proximity induces a non-planar conformation (atropisomerism potential) due to steric repulsion between the ester carbonyl and the furan ring, which significantly influences its Nuclear Magnetic Resonance (NMR) chemical shifts.

For drug development professionals, this compound is a versatile "masked" intermediate; the furan ring can serve as a diene in Diels-Alder reactions or be oxidatively opened to form dicarbonyl systems.

Synthesis Context & Impurity Profile

To accurately interpret spectral data, one must understand the synthesis origin. This compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction.

- Reactants: Methyl 2-iodobenzoate (or bromide) + 2-Furylboronic acid.
- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
- Common Impurities:
 - Homocoupling products: 2,2'-Bifuran or Dimethyl biphenyl-2,2'-dicarboxylate.
 - Hydrodehalogenation byproduct: Methyl benzoate (distinct singlet at 3.90 ppm).
 - Protodeboronation byproduct: Furan (volatile, usually lost).

Mass Spectrometry (MS) Analysis

Method: GC-MS (Electron Ionization, 70 eV) Self-Validating Logic: The fragmentation pattern must confirm the presence of both the methyl ester and the stable biaryl linkage.

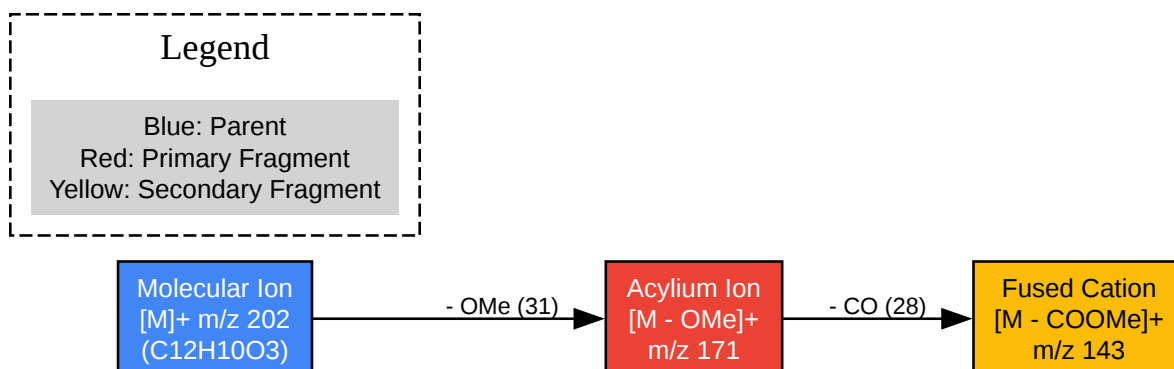
Fragmentation Pathway

The molecular ion (

) is robust due to the aromatic nature of both rings. The primary fragmentation involves the sequential loss of the methoxy group and the carbonyl moiety, often leading to a fluorenyl-like cation stabilization.

- Molecular Ion (): m/z 202 (Base peak or high intensity).
- -Cleavage (Loss of): m/z 202
171. This confirms the methyl ester.
- Decarbonylation (Loss of): m/z 171

143. This typically results in a fused ring cation (benzofuran-like species).



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Figure 1: Proposed EI-MS fragmentation pathway for **Methyl 2-(2-furyl)benzoate**.

Infrared (IR) Spectroscopy

Method: FT-IR (ATR or KBr disk) Diagnostic Bands:

Functional Group	Wavenumber ()	Assignment Logic
Ester C=O	1720 - 1735	Strong, sharp stretch. Higher frequency indicates conjugation with the benzene ring is slightly diminished by steric twist.
C-O Stretch	1250 - 1290	Strong "acyl-oxygen" stretch characteristic of aromatic esters.
C=C (Aromatic)	1580 - 1600	Skeletal vibrations of the benzene and furan rings.
C-H (Furan)	3120 - 3150	Weak, sharp band above 3000 , specific to heteroaromatic C-H.
Ortho-Subst.	740 - 760	Out-of-plane bending (oop) characteristic of 1,2-disubstituted benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: 400 MHz

NMR / 100 MHz

NMR in

. Reference: TMS (

0.00 ppm) or

residual (

7.26 ppm).

H NMR Assignment Strategy

The spectrum is defined by three distinct regions: the aliphatic methoxy singlet, the benzoate aromatic protons, and the furan heteroaromatic protons.[1]

Distinguishing Furan vs. Benzoate:

- Furan H-5': Appears as a doublet of doublets (dd) or broad doublet at ppm. It is often overlapping with benzoate protons but can be distinguished by its small coupling constant (Hz) to H-4'.
- Furan H-3' & H-4': These appear upfield of the benzoate protons (6.4 - 6.7 ppm), providing a clear diagnostic window.

Representative

H NMR Data Table

(Values are consistent with 2-substituted benzoate esters)

Shift (ppm)	Mult.	Integration	Coupling (Hz)	Assignment	Structural Justification
7.75 - 7.85	dd	1H	7.8, 1.5	Ar-H6	Ortho to ester; deshielded by C=O anisotropy.
7.53 - 7.58	dd	1H	1.8, 0.8	Fur-H5'	Alpha to oxygen; most deshielded furan proton.
7.48 - 7.55	td	1H	7.5, 1.5	Ar-H5	Meta to ester; para to furan.
7.38 - 7.45	td	1H	7.6, 1.3	Ar-H4	Para to ester.
7.30 - 7.35	dd	1H	7.8, 1.2	Ar-H3	Ortho to furan; shielded relative to H6.
6.60 - 6.68	dd	1H	3.4, 0.8	Fur-H3'	Beta to oxygen; ortho to biaryl bond.
6.45 - 6.52	dd	1H	3.4, 1.8	Fur-H4'	Beta to oxygen; meta to biaryl bond.
3.75 - 3.85	s	3H	-	-OCH ₃	Methyl ester singlet.

C NMR Assignment

- Carbonyl (

):

ppm.[2]

- Furan

(

):

ppm.

- Furan

(Quaternary,

):

ppm.

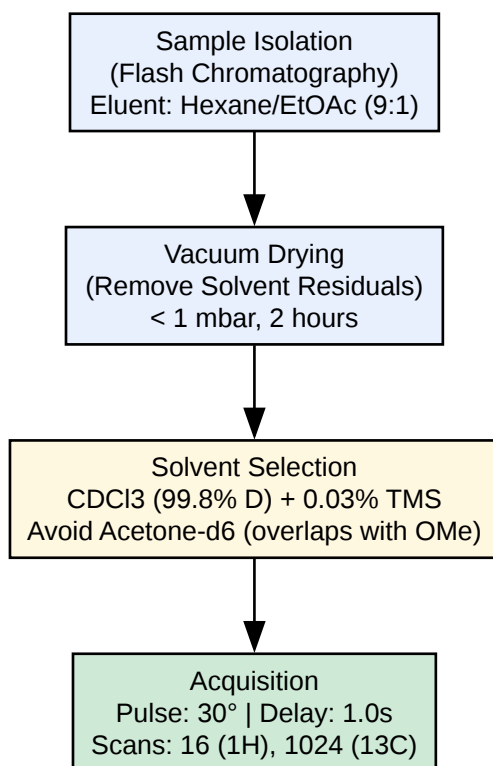
- Methoxy (

):

ppm.[3]

Experimental Protocol: Data Acquisition

To ensure the integrity of the spectral data, the following protocol is recommended for sample preparation.



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Figure 2: Sample preparation workflow for high-fidelity NMR acquisition.

Protocol Steps:

- Purification: Ensure the sample is free of the 2-furylboronic acid starting material, which has distinct furan peaks that can confuse the assignment of the product's furan ring.
- Solvent: Dissolve 10 mg of sample in 0.6 mL
- Shimming: Shim until the chloroform residual peak (7.26) is a sharp singlet (linewidth < 0.5 Hz) to resolve the fine furan coupling constants (Hz).

References

- Compound Registry: **Methyl 2-(2-furyl)benzoate**. CAS Registry Number 39732-34-2. American Chemical Society.
- Acid Precursor Data: 2-(2-Furyl)benzoic acid. CAS Registry Number 16006-23-2. (Melting Point 87°C).[4]
- Synthetic Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link](#)
- Spectroscopic Database: Spectral Database for Organic Compounds (SDBS). SDBS No. for Methyl Benzoate analogs. AIST, Japan. [Link](#)

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